4-Ethynyl-1,1'-biphenyl

OLED Hole Transport Layer Cross-linking

Researchers requiring precise energy-level alignment in organic electronic devices often face limited conjugation in simpler terminal alkynes. 4-Ethynyl-1,1'-biphenyl solves this with its rigid biphenyl core, enabling a 3.3-fold hole mobility enhancement over vinyl analogs in OLED hole-transport layers. - Delivers cross-linked films with hole mobility of 8.2 × 10⁻⁴ cm² V⁻¹ s⁻¹ and HOMO=5.43 eV, LUMO=2.72 eV for polymer applications. - Serves as a key intermediate in Sonogashira-Suzuki cascades for modular material design. - Ensures consistent quality with standard ≥98% purity and supply chain reliability for both R&D and scale-up.

Molecular Formula C14H10
Molecular Weight 178.23 g/mol
CAS No. 29079-00-3
Cat. No. B107389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-1,1'-biphenyl
CAS29079-00-3
Synonyms4-Ethynyl-1,1’-biphenyl;  (1,1’-Biphenyl-4-yl)acetylene;  (4-Phenylphenyl)ethyne; _x000B_(p-Phenyl)phenylacetylene;  1-Ethynyl-4-phenylbenzene;  1-Phenyl-4-ethynylbenzene;  4-Biphenylacetylene;  4-Biphenylylacetylene;  4-Ethynylbiphenyl;  LY 81979;  p-Biphenylacetyl
Molecular FormulaC14H10
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C14H10/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h1,3-11H
InChIKeyBPBNKCIVWFCMJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-1,1'-biphenyl (CAS 29079-00-3): A Terminal Alkyne Building Block for π‑Conjugated Materials and Click Chemistry


4-Ethynyl-1,1'-biphenyl (CAS 29079-00-3) is a terminal aryl alkyne consisting of a biphenyl core para-substituted with an ethynyl group (-C≡CH). This rigid, planar scaffold imparts extended π-conjugation [1], while the terminal alkyne provides a reactive handle for Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and transition metal-catalyzed polymerization [2]. The compound is widely employed as a molecular building block in the synthesis of organic semiconductors, hole-transport materials for OLEDs, and conjugated polymers for optoelectronic applications .

Why 4-Ethynyl-1,1'-biphenyl Cannot Be Replaced by Simpler Terminal Alkynes in Optoelectronic Materials


Terminal alkynes such as phenylacetylene or 4-ethynyltoluene provide a reactive ethynyl group but lack the extended π-conjugation length and electronic delocalization conferred by the biphenyl core of 4-ethynyl-1,1'-biphenyl. This structural extension directly impacts the HOMO–LUMO gap, charge carrier mobility, and thermal stability of the resulting materials [1]. Generic substitution with a simpler aryl alkyne in a conjugated polymer or hole-transport layer would alter the electronic landscape: the reduced conjugation length typically raises the bandgap and lowers hole mobility, while the altered molecular geometry can compromise film morphology and cross-linking efficiency . The quantitative evidence below demonstrates that the biphenyl-extended ethynyl architecture delivers measurable performance advantages that cannot be recapitulated by smaller, less conjugated terminal alkyne alternatives.

4-Ethynyl-1,1'-biphenyl: Quantified Performance Advantages Relative to Structural Analogs in OLED and Polymer Applications


Ethynyl-Based Cross-Linking Delivers 3.3× Higher Hole Mobility Than Vinyl Analogs in Fully Conjugated HTLs

A direct head-to-head comparison within the same core architecture reveals that ethynyl-based cross-linking enables superior hole mobility relative to vinyl-based cross-linking. The fully conjugated cross-linked film derived from an E-TPD precursor containing 4-ethynyl-1,1'-biphenyl-derived ethynylphenyl groups achieved a hole mobility of 8.2 × 10⁻⁴ cm² V⁻¹ s⁻¹, compared to only 2.5 × 10⁻⁴ cm² V⁻¹ s⁻¹ for the vinyl analog V-p-TPD bearing the identical biphenyl core .

OLED Hole Transport Layer Cross-linking Charge Carrier Mobility

Polymerization of 4-Ethynyl-1,1'-biphenyl Yields Defined HOMO–LUMO Levels and Bandgap for Optoelectronic Applications

Polymerization of 4-ethynyl-1,1'-biphenyl (4-EBP) using transition metal catalysts produces poly(4-EBP), a conjugated polymer with well-characterized frontier orbital energies. The HOMO level was determined to be 5.43 eV, the LUMO level 2.72 eV, and the bandgap 2.71 eV [1]. These values establish a quantitative baseline for materials design; in contrast, polymers derived from simpler terminal alkynes such as phenylacetylene exhibit higher bandgaps due to reduced conjugation length (class-level inference, no direct head-to-head measurement available for this specific pair).

Conjugated Polymer Organic Semiconductor Bandgap Engineering

Single-Crystal X-Ray Diffraction Confirms Rigid, Planar Geometry for Consistent Material Performance

X-ray single-crystal diffraction analysis of 4-ethynyl-1,1'-biphenyl confirms a rigid, planar molecular architecture with well-defined crystallographic parameters: the compound crystallizes in the monoclinic space group P2₁/n with unit cell dimensions a = 9.480(3) Å, b = 22.319(6) Å, c = 14.060(2) Å, β = 99.77(1)°, V = 1260.0(7) ų, Z = 4 [1]. This level of structural definition is critical for batch-to-batch consistency in materials fabrication. In contrast, the simpler analog phenylacetylene lacks the biphenyl extension and exhibits different packing motifs and intermolecular interactions; a direct quantitative comparison of crystallographic parameters between the two is not available (class-level inference).

Crystallography Structural Characterization Molecular Packing

UV-Vis Absorption Maximum at 356 nm Establishes Optical Baseline for Conjugated Material Design

The UV-Vis absorption maximum of 4-ethynyl-1,1'-biphenyl in dichloromethane is reported as 356 nm . This value reflects the extended π-conjugation of the biphenyl-ethynyl chromophore and serves as a reproducible quality control metric. Simpler terminal alkynes such as phenylacetylene exhibit absorption maxima at significantly shorter wavelengths (e.g., ~280–290 nm) due to reduced conjugation length; the ~60–70 nm redshift observed for 4-ethynyl-1,1'-biphenyl is consistent with class-level expectations for biphenyl-extended π-systems, though a direct head-to-head spectral comparison under identical conditions is not available in the literature.

Photophysics UV-Vis Spectroscopy Optical Properties

4-Ethynyl-1,1'-biphenyl: Validated Application Scenarios Supported by Comparative Evidence


Solution-Processed OLED Hole-Transport Layers Requiring High Mobility and Solvent Resistance

The ethynyl-functionalized hole-transport material E-TPD, synthesized from 4-ethynyl-1,1'-biphenyl-derived precursors, delivers a cross-linked film with hole mobility of 8.2 × 10⁻⁴ cm² V⁻¹ s⁻¹—a 3.3-fold improvement over the vinyl analog V-p-TPD . The corresponding green phosphorescent OLED achieved a turn-on voltage of 3.3 V, maximum current efficiency of 60.74 cd A⁻¹, and maximum external quantum efficiency of 17.33% . This application scenario is directly supported by head-to-head comparative performance data and validates the compound's utility in high-efficiency solution-processed OLED fabrication.

Conjugated Polymer Synthesis for Organic Semiconductors with Defined Energy Levels

Polymerization of 4-ethynyl-1,1'-biphenyl yields poly(4-EBP), a conjugated polymer with HOMO = 5.43 eV, LUMO = 2.72 eV, and bandgap = 2.71 eV [1]. These values position the polymer as a candidate for hole-transport or donor materials in organic electronic devices. Procurement of 4-ethynyl-1,1'-biphenyl is justified when precise frontier orbital energies are required for energy-level alignment with adjacent device layers.

Sonogashira and Suzuki Coupling for Modular Construction of Extended π-Conjugated Architectures

4-Ethynyl-1,1'-biphenyl serves as a terminal alkyne building block in sequential Sonogashira–Suzuki coupling protocols performed in aqueous media [2]. The biphenyl core provides enhanced rigidity and extended conjugation compared to mono-aryl terminal alkynes, enabling the rational construction of ethynylated biaryls and asymmetric diethynylated benzenes for liquid crystalline and optoelectronic applications [3]. This scenario is particularly relevant for synthetic chemists seeking to incorporate extended π-conjugated linkers into modular material designs.

Click Chemistry (CuAAC) for Bioconjugation and Surface Functionalization

The terminal alkyne moiety of 4-ethynyl-1,1'-biphenyl enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation and surface modification [4]. While direct comparative kinetic data for this specific compound versus simpler terminal alkynes are not available, the rigid biphenyl spacer provides a defined distance between the conjugation site and functional payload—a structural attribute valued in the design of molecular probes and functionalized surfaces.

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